molecular formula C7H7N3S B13612988 5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol

5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B13612988
M. Wt: 165.22 g/mol
InChI Key: MEALJJQKPYBOEP-UHFFFAOYSA-N
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Description

5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a thiol group at the 2-position and a methyl group at the 5-position. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This process can be further optimized by using specific catalysts and reaction conditions to improve yield and selectivity.

Industrial Production Methods

Industrial production of 5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the imidazo[4,5-b]pyridine core or the thiol group.

    Substitution: The methyl and thiol groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, disulfides, and sulfonic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazo[4,5-b]pyridine core can interact with nucleic acids and other biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a thiol and a methyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-3-5-6(8-4)10-7(11)9-5/h2-3H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEALJJQKPYBOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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